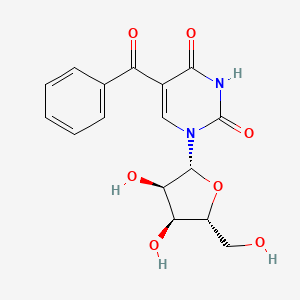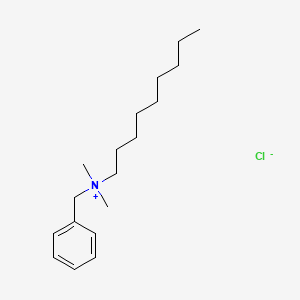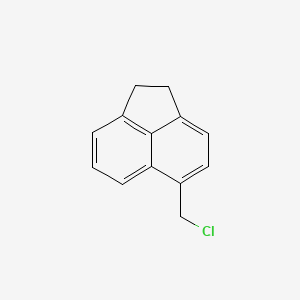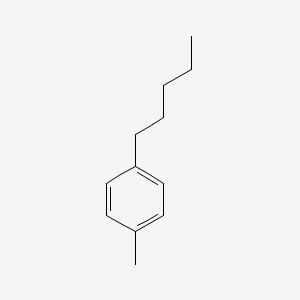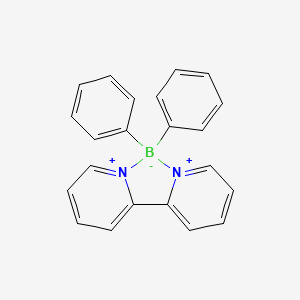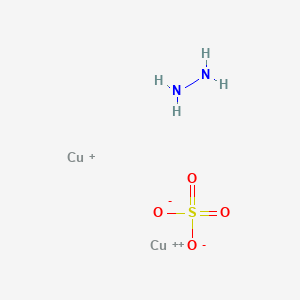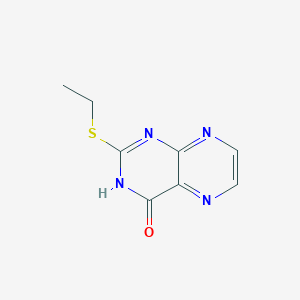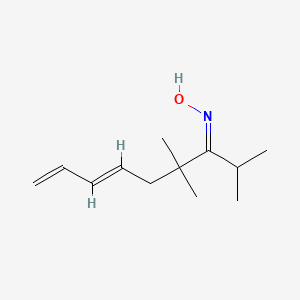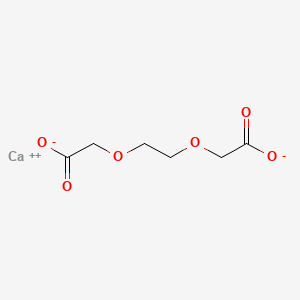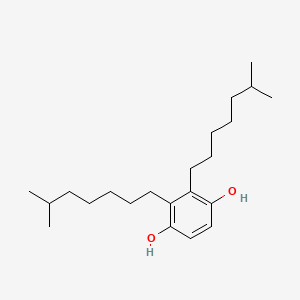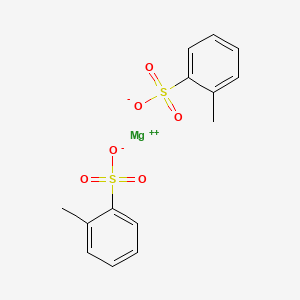
Magnesium toluenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Il est représenté par la formule chimique C14H14MgO6S2 et a une masse molaire de 366,69236 g/mol . Ce composé est connu pour sa solubilité dans l'eau et certains solvants organiques comme l'éthanol. Il est stable dans des conditions normales mais peut se décomposer lorsqu'il est chauffé, libérant des gaz toxiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le toluènesulfonate de magnésium est généralement synthétisé en faisant réagir l'acide toluènesulfonique avec du magnésium métallique ou des sels de magnésium. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou l'eau sous des conditions de température contrôlées. La réaction générale peut être représentée comme suit : [ \text{2 C7H8SO3H} + \text{Mg} \rightarrow \text{C14H14MgO6S2} + \text{H2} ]
Méthodes de production industrielle : Dans les milieux industriels, la production de toluènesulfonate de magnésium implique l'utilisation d'oxyde de magnésium ou d'hydroxyde de magnésium comme source de magnésium. La réaction est effectuée dans de grands réacteurs avec un mélange efficace et un contrôle de la température pour assurer une réaction complète et un rendement élevé. Le produit est ensuite purifié par filtration et recristallisation .
Analyse Des Réactions Chimiques
Types de réactions : Le toluènesulfonate de magnésium peut subir diverses réactions chimiques, notamment :
Hydrolyse : En présence d'eau, il peut s'hydrolyser pour former de l'acide toluènesulfonique et de l'hydroxyde de magnésium.
Oxydation et réduction : Il peut participer à des réactions redox, bien que des conditions et des réactifs spécifiques soient nécessaires.
Substitution : Il peut subir des réactions de substitution où le groupe sulfonate est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Hydrolyse : Eau ou solutions aqueuses.
Oxydation : Agents oxydants forts comme le permanganate de potassium.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Principaux produits formés :
Hydrolyse : Acide toluènesulfonique et hydroxyde de magnésium.
Oxydation : Dérivés oxydés de l'acide toluènesulfonique.
Réduction : Formes réduites du groupe sulfonate.
Applications De Recherche Scientifique
Le toluènesulfonate de magnésium a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur dans les réactions de synthèse organique, telles que la réaction de Grignard.
Biologie : Il est étudié pour son rôle potentiel dans les systèmes biologiques, en particulier dans l'inhibition enzymatique et les interactions protéiques.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, y compris son utilisation comme agent anti-inflammatoire.
Industrie : Il est utilisé dans l'industrie des semi-conducteurs pour la fabrication de composants électroniques .
5. Mécanisme d'action
Le mécanisme d'action du toluènesulfonate de magnésium implique son interaction avec diverses cibles moléculaires. Il peut agir comme un catalyseur en stabilisant les états de transition et en abaissant les énergies d'activation dans les réactions chimiques. Dans les systèmes biologiques, il peut interagir avec les enzymes et les protéines, modifiant leur activité et leur fonction. Les voies exactes et les cibles moléculaires sont encore à l'étude, mais on pense qu'elles impliquent la modulation des interactions ioniques et des liaisons hydrogène .
Composés similaires :
Sulfate de magnésium : Utilisé comme laxatif et dans le traitement de la carence en magnésium.
Chlorure de magnésium : Couramment utilisé dans le dégivrage et comme source de magnésium dans les compléments alimentaires.
Nitrate de magnésium : Utilisé dans les engrais et la pyrotechnie.
Unicité : Le toluènesulfonate de magnésium est unique en raison de son groupe sulfonate spécifique, qui confère des propriétés chimiques et une réactivité distinctes. Contrairement aux autres sels de magnésium, il est particulièrement utile dans la synthèse organique et les applications industrielles en raison de sa solubilité et de sa stabilité .
Mécanisme D'action
The mechanism of action of magnesium toluenesulphonate involves its interaction with various molecular targets. It can act as a catalyst by stabilizing transition states and lowering activation energies in chemical reactions. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of ionic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
Magnesium sulfate: Used as a laxative and in the treatment of magnesium deficiency.
Magnesium chloride: Commonly used in de-icing and as a source of magnesium in supplements.
Magnesium nitrate: Used in fertilizers and pyrotechnics.
Uniqueness: Magnesium toluenesulphonate is unique due to its specific sulphonate group, which imparts distinct chemical properties and reactivity. Unlike other magnesium salts, it is particularly useful in organic synthesis and industrial applications due to its solubility and stability .
Propriétés
Numéro CAS |
36729-49-4 |
|---|---|
Formule moléculaire |
C14H14MgO6S2 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
magnesium;2-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O3S.Mg/c2*1-6-4-2-3-5-7(6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |
Clé InChI |
NYZCEWSWSSPEFF-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)[O-].CC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


